4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16N2O5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S (NC1=CC=C (C (O)=O)C=C1) (C2=CC=C (NC (C)=O)C=C2)=O
. The InChI representation is 1S/C15H14N2O5S/c1-10 (18)16-12-6-8-14 (9-7-12)23 (21,22)17-13-4-2-11 (3-5-13)15 (19)20/h2-9,17H,1H3, (H,16,18) (H,19,20)
.
Wissenschaftliche Forschungsanwendungen
Receptor Selectivity and Antagonism
4-([({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid and its analogs have been studied for their receptor selectivity and antagonism, particularly targeting the EP1 receptor subtype. These compounds have shown promise as functional PGE2 antagonists. Structural modifications to improve hydrophilicity have resulted in compounds with optimized antagonist activity, some demonstrating in vivo antagonist activities. These findings highlight the compound's potential in developing therapeutics with specific receptor target profiles (Naganawa et al., 2006).
Chemical Synthesis and Characterization
Research has also delved into the synthesis and characterization of derivatives and analogs of 4-([({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid. For instance, studies have explored the cyclization reactions of related sulfonamide derivatives, leading to the creation of compounds with potential biochemical applications. These synthetic pathways offer insights into the versatility of the compound's chemical structure for generating a variety of bioactive molecules (Ukrainets et al., 2014).
Enzyme Inhibition and Molecular Interaction
Further research has focused on optimizing the structure of sulfonamide derivatives, including 4-([({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid, to enhance their selectivity and activity as EP1 receptor antagonists. These studies are significant for understanding the compound's potential in modulating physiological processes through enzyme inhibition and receptor interaction. Additionally, efforts to minimize potential drug interactions by reducing inhibitory activity against hepatic cytochrome P450 isozymes have been noteworthy (Naganawa et al., 2006).
Antimicrobial Activities
The compound and its derivatives have been investigated for their antimicrobial properties as well. Synthesis of 4-(substituted phenylsulfonamido)benzoic acids and their evaluation against various microbial strains have shown promising antimicrobial activities. These studies contribute to the potential use of the compound in developing new antimicrobial agents with specific activities against target microorganisms (Dineshkumar & Thirunarayanan, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)18-14-6-8-15(9-7-14)24(22,23)17-10-12-2-4-13(5-3-12)16(20)21/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGWUPMRIQILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.